Hydrocortisone Valerate is the valerate salt form of hydrocortisone, a synthetic glucocorticoid receptor agonist with antiinflammatory, antipruritic and vasoconstrictive effects. Binding and activation of the glucocorticoid receptor results in the activation of lipocortin that in turn inhibits cytosolic phospholipase A2. Lack of phospholipase A2 prevents the release of arachidonic acid, precursor for inflammatory mediator prostaglandins and leukotrienes, from the cell membrane. Secondly, mitogen-activated protein kinase (MAPK) phosphatase 1 is induced, thereby leads to dephosphorylation and inactivation of Jun N-terminal kinase directly inhibiting c-Jun mediated transcription. Finally, transcriptional activity of nuclear factor (NF)-kappa-B is blocked, thereby inhibits the transcription of cyclooxygenase 2, which is essential for prostaglandin production.
HYDROCORTISONE VALERATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1978.
used in treatment of atopic dermatitis; RN given refers to 11beta-isome
Hydrocortisone Valerate
CAS No.: 57524-89-7
Cat. No.: VC20835490
Molecular Formula: C26H38O6
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57524-89-7 |
|---|---|
| Molecular Formula | C26H38O6 |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |
| Standard InChI | InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 |
| Standard InChI Key | FZCHYNWYXKICIO-FZNHGJLXSA-N |
| Isomeric SMILES | CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO |
| Canonical SMILES | CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
| Melting Point | 218.5 °C |
Introduction
Chemical Structure and Properties
Chemical Composition
Hydrocortisone valerate is chemically designated as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-Valerate. Its chemical formula is C26H38O6 with a molecular weight of 446.58 . The compound is also known by synonyms including Cortisol 17-valerate and Hydrocortisone 17-valerate .
The structural modification of adding a valerate ester group to the 17-position of the hydrocortisone molecule enhances its lipophilicity, allowing for better penetration through the stratum corneum while maintaining its pharmacological activity at its target site .
Physical Properties
Hydrocortisone valerate exists as a white to off-white crystalline powder. Its physical appearance and characteristics contribute to its stability and pharmaceutical properties, which are important considerations in formulation development .
Table 1: Physical and Chemical Properties of Hydrocortisone Valerate
Solubility and Formulation
Hydrocortisone valerate demonstrates selective solubility in various solvents, which impacts its formulation characteristics. It is soluble in ethanol and methanol, sparingly soluble in propylene glycol, and insoluble in water . This solubility profile is advantageous for developing topical preparations that can effectively deliver the active ingredient to the skin.
In commercial preparations, each gram of hydrocortisone valerate cream typically contains 2 mg of hydrocortisone valerate in a hydrophilic base. This base commonly consists of components such as carbomer homopolymer type C, dibasic sodium phosphate, methylparaben, polyoxyl 2 stearyl ether, propylene glycol, purified water, sodium lauryl sulfate, steareth-100, stearyl alcohol, and white petrolatum . These excipients are carefully selected to ensure stability, appropriate delivery, and optimal therapeutic effect of the active ingredient.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic profile of hydrocortisone valerate is influenced by its physical and chemical properties, as well as by the formulation vehicle and the condition of the skin to which it is applied. Limited information is available on the specific pharmacokinetic parameters of hydrocortisone valerate, but general principles of topical corticosteroid absorption apply.
When applied topically, percutaneous absorption occurs primarily through damaged or inflamed skin, with intact skin providing a better barrier to penetration . Factors that can increase systemic absorption include application to large surface areas, prolonged use, and the use of occlusive dressings .
Once absorbed, hydrocortisone valerate undergoes metabolism primarily in the liver and is excreted mainly through the kidneys. The potential for systemic effects depends on the amount absorbed, which is influenced by the factors mentioned above.
Potency Classification
Hydrocortisone valerate 0.2% is classified as a medium-potency (class V) corticosteroid according to the Stoughton-Cornell classification system . This classification places it at a higher potency level than the base compound hydrocortisone (class VII), but at a lower potency than super-potent corticosteroids.
Table 2: Potency Classification of Hydrocortisone Valerate in Comparison to Other Corticosteroids
This medium-potency classification makes hydrocortisone valerate suitable for treating moderate inflammatory dermatoses while maintaining a relatively favorable safety profile compared to higher-potency corticosteroids.
Clinical Applications
Dosage and Administration
The standard recommended administration for hydrocortisone valerate is to apply a thin film to the affected skin areas two to three times daily . The frequency of application and duration of treatment should be determined based on the severity of the condition and the patient's response to therapy.
For optimal results, the affected area should be cleansed before application, and the medication should be applied gently to cover the affected area completely. Occlusive dressings should only be used when specifically indicated, as they can significantly increase systemic absorption and the risk of adverse effects .
The duration of treatment should be limited to the shortest period necessary to achieve the desired therapeutic effect. Prolonged continuous use should be avoided due to the potential for local adverse effects and systemic absorption .
Research Findings
Pediatric Studies
Research on hydrocortisone valerate in pediatric populations has been limited but informative. A written request from the FDA to the National Institutes of Health highlighted the need for more comprehensive studies on hydrocortisone valerate in children, particularly focusing on safety aspects such as HPA axis suppression .
The safety of hydrocortisone valerate has been evaluated in pediatric patients aged 2-12 years with atopic dermatitis who had previously failed to respond to a topical hydrocortisone preparation. In this multicenter, randomized, evaluator-blind parallel-group study with a duration of up to 3 weeks, the safety profile of hydrocortisone valerate 0.2% cream was compared to mometasone furoate 0.1% cream .
The results showed comparable safety profiles between the two treatments:
-
17.3% of patients in the hydrocortisone valerate group reported adverse events
-
19.3% of patients in the mometasone furoate group reported adverse events
-
Application site reactions, all mild, were the only treatment-related adverse events reported (1.8% in the hydrocortisone valerate group and 3.7% in the mometasone furoate group)
Formulations Available
Hydrocortisone valerate is available in the following formulations:
Table 3: Available Formulations of Hydrocortisone Valerate
| Formulation | Concentration | Notes |
|---|---|---|
| Cream | 0.2% (2 mg/g) | In a hydrophilic base |
| Ointment | 0.2% (2 mg/g) | Greater occlusive properties than cream |
The choice between cream and ointment formulations depends on the specific clinical situation, patient preference, and the anatomical site of application. Generally:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume